molecular formula C17H14O4S3 B13146038 4,4'-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid CAS No. 501950-24-9

4,4'-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid

Cat. No.: B13146038
CAS No.: 501950-24-9
M. Wt: 378.5 g/mol
InChI Key: VRJVALSGBACSRG-UHFFFAOYSA-N
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Description

4,4’-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid is a complex organic compound with the molecular formula C17H14O4S3 It is characterized by the presence of benzoic acid moieties linked through a carbonothioylbis(sulfanediylmethylene) bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid typically involves the reaction of benzoic acid derivatives with thiocarbonylbis(sulfanediylmethylene) intermediates. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4,4’-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,4’-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid involves its interaction with molecular targets through its functional groups. The thiocarbonyl and sulfanediylmethylene moieties can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the benzoic acid groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: 4,4’-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid is unique due to its thiocarbonyl linkage, which imparts distinct chemical reactivity and potential for forming coordination complexes. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .

Properties

CAS No.

501950-24-9

Molecular Formula

C17H14O4S3

Molecular Weight

378.5 g/mol

IUPAC Name

4-[(4-carboxyphenyl)methylsulfanylcarbothioylsulfanylmethyl]benzoic acid

InChI

InChI=1S/C17H14O4S3/c18-15(19)13-5-1-11(2-6-13)9-23-17(22)24-10-12-3-7-14(8-4-12)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21)

InChI Key

VRJVALSGBACSRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC(=S)SCC2=CC=C(C=C2)C(=O)O)C(=O)O

Origin of Product

United States

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